

Apalutamide D4: A Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Apalutamide D4 is the deuterated form of Apalutamide, a potent and selective second-generation non-steroidal anti-androgen (NSAA). Apalutamide is a key therapeutic agent in the management of prostate cancer, particularly in non-metastatic castration-resistant prostate cancer (nmCRPC) and metastatic castration-sensitive prostate cancer (mCSPC). This technical guide provides an in-depth overview of **Apalutamide D4**, its mechanism of action, relevant experimental protocols, and key clinical data, tailored for a scientific audience.

Core Compound Details

Apalutamide D4 is a deuterium-labeled version of Apalutamide. Deuteration can modify the pharmacokinetic profile of a drug, potentially affecting its metabolic stability and half-life.

Parameter	Value	Source
CAS Number	1638885-65-0	[1][2][3][4]
Molecular Formula	C21H11D4F4N5O2S	[1]
Synonyms	ARN-509-d4	

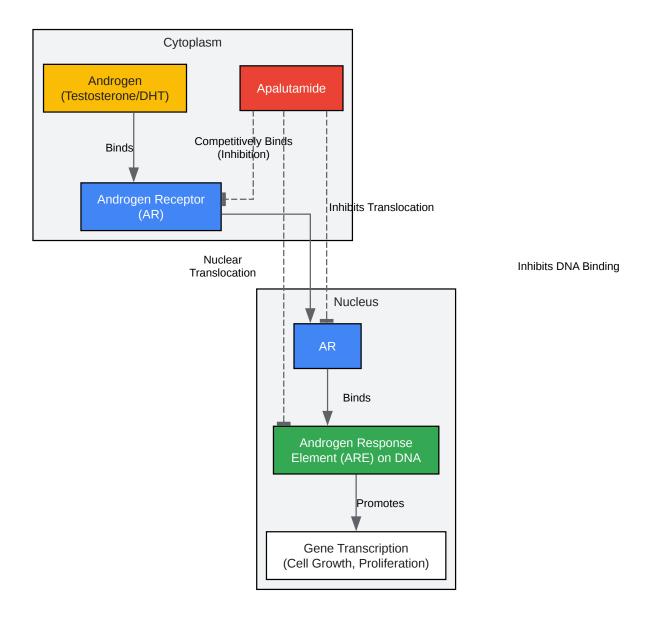


Mechanism of Action: Androgen Receptor Signaling Pathway Inhibition

Apalutamide exerts its therapeutic effect by potently and competitively inhibiting the androgen receptor (AR) signaling pathway, which is a critical driver of prostate cancer cell growth and proliferation. Its mechanism is multifaceted and involves several key steps of AR signaling.

- Competitive Androgen Receptor Binding: Apalutamide binds directly to the ligand-binding domain of the androgen receptor with high affinity. This competitive inhibition prevents the binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the receptor.
- Inhibition of Nuclear Translocation: Upon androgen binding, the androgen receptor typically translocates from the cytoplasm to the nucleus. Apalutamide binding prevents this crucial step, effectively sequestering the receptor in the cytoplasm.
- Impediment of DNA Binding and Transcription: By preventing nuclear translocation,
 Apalutamide indirectly inhibits the binding of the androgen receptor to androgen response
 elements (AREs) on the DNA. This, in turn, impedes the transcription of AR-regulated genes
 that are essential for prostate cancer cell survival and growth.





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Apalutamide's Mechanism of Action on the Androgen Receptor Signaling Pathway.

Key Experimental Data and Protocols

The efficacy and safety of Apalutamide have been established in several pivotal clinical trials. The methodologies and key findings from these studies provide a framework for understanding its clinical application.



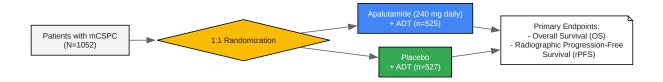
Preclinical Evaluation in Xenograft Models

In preclinical studies, Apalutamide administration led to decreased tumor cell proliferation and increased apoptosis, resulting in a reduction in tumor volume in mouse xenograft models of prostate cancer.

Clinical Trial Protocol: The TITAN Study

The TITAN study was a randomized, double-blind, placebo-controlled, multi-center Phase III clinical trial that evaluated the efficacy of Apalutamide in patients with metastatic castration-sensitive prostate cancer (mCSPC).

Experimental Workflow of the TITAN Clinical Trial



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